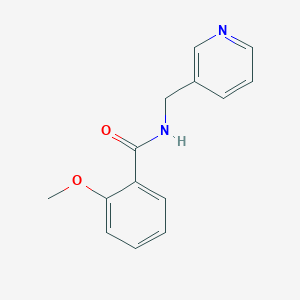

2-methoxy-N-(3-pyridinylmethyl)benzamide

説明

2-Methoxy-N-(3-pyridinylmethyl)benzamide is a benzamide derivative featuring a methoxy group at the 2-position of the benzoyl moiety and a 3-pyridinylmethyl substituent on the amide nitrogen. The compound is synthesized via coupling reactions, often employing reagents such as 1,1-carbonyldiimidazole (CDI) or activated acid derivatives (e.g., acid chlorides) with appropriate amines . Key physicochemical properties, such as NMR chemical shifts and HRMS data, are inferred from structurally related benzamides (e.g., δ 55.3 ppm for methoxy in ¹³C NMR and [M+H]+ ≈ 283.1) .

特性

IUPAC Name |

2-methoxy-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-7-3-2-6-12(13)14(17)16-10-11-5-4-8-15-9-11/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRIBQDWGHKXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares 2-methoxy-N-(3-pyridinylmethyl)benzamide with similar compounds, emphasizing substituent effects on molecular weight, lipophilicity (logP), and biological activity:

*Calculated based on molecular formula (C₁₅H₁₅N₂O₂).

†Estimated using fragment-based methods (e.g., methoxy + pyridine contributions).

Key Observations:

Toxicity and Solubility

- Sulfonamide Derivatives: Compounds like 2-methoxy-N-(sulfamoylanilinoethyl)benzamide may exhibit nephrotoxicity risks common to sulfonamides, whereas pyridine-containing variants could have improved solubility in acidic environments .

- Sodium Salt Forms : Crystalline sodium salts (e.g., ) enhance aqueous solubility, a strategy applicable to the target compound for pharmaceutical formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。